3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone

bioisostere histone demethylase KDM inhibitor

3-(2,6-Dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone (CAS 923200‑01‑5) is a synthetic triazole‑pyridinone hybrid with molecular formula C₁₅H₁₂Cl₂N₄O. Its distinguishing architectural feature is the 1,2,4‑triazol‑4‑yl substituent directly attached to the pyridinone nitrogen, creating an electron‑deficient heterocyclic interface that is absent in N‑alkyl or N‑aryl pyridinone analogs.

Molecular Formula C15H12Cl2N4O
Molecular Weight 335.19
CAS No. 923200-01-5
Cat. No. B2979438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone
CAS923200-01-5
Molecular FormulaC15H12Cl2N4O
Molecular Weight335.19
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1N2C=NN=C2)CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C15H12Cl2N4O/c1-10-11(7-12-13(16)3-2-4-14(12)17)15(22)5-6-21(10)20-8-18-19-9-20/h2-6,8-9H,7H2,1H3
InChIKeyNWCXJRVHRHMDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,6-Dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone Procurement Guide: Core Structure and Baseline Properties


3-(2,6-Dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone (CAS 923200‑01‑5) is a synthetic triazole‑pyridinone hybrid with molecular formula C₁₅H₁₂Cl₂N₄O. Its distinguishing architectural feature is the 1,2,4‑triazol‑4‑yl substituent directly attached to the pyridinone nitrogen, creating an electron‑deficient heterocyclic interface that is absent in N‑alkyl or N‑aryl pyridinone analogs . The compound presents zero hydrogen bond donors and four hydrogen bond acceptors, along with a 2,6‑dichlorobenzyl group at the pyridinone 3‑position that provides steric and electronic shielding of the lactam carbonyl .

Why N-Benzyl or N-Aryl Pyridinone Analogs Cannot Substitute for CAS 923200‑01‑5 in Research Applications


Pyridinone‑based compounds bearing benzyl or phenyl substituents at N‑1 exhibit wide variability in target engagement, metabolic stability, and solubility driven by the N‑substituent’s electronic and steric profile [1]. The 1,2,4‑triazol‑4‑yl group in CAS 923200‑01‑5 functions as a carboxylic acid bioisostere, a motif validated for histone demethylase (KDM) ligand design, whereas simple N‑benzyl analogs lack this pharmacophoric feature and cannot engage metal‑containing active sites through analogous coordination [2]. Systematic SAR data from the triazolylpyridine patent family show that deletion or replacement of the triazole ring results in >10‑fold loss of KDM inhibitory activity in the same assay platform, confirming that N‑substitution is not modular without functional penalty [3].

Quantitative Differentiation Evidence for CAS 923200‑01‑5 Against Closest Structural Analogs


N1‑Triazole Substitution Confers Acid Bioisostere Functionality Absent in N1‑Benzyl Comparators

The 1,2,4‑triazol‑4‑yl group at the pyridinone N‑1 of CAS 923200‑01‑5 acts as a carboxylic acid bioisostere with an experimentally validated pKa of 9.3–10.0 for the triazole CH, enabling metal‑chelating hydrogen bond interactions that are structurally impossible for N‑benzyl comparators such as 3‑(2,6‑dichlorobenzyl)-2‑methyl‑1‑(4‑methylbenzyl)-4(1H)-pyridinone, whose N‑methylbenzyl pKa > 15 and lacks any heteroatom‑based metal‑coordination capability . In the triazolylpyridine KDM inhibitor series, compounds retaining the triazole pharmacophore demonstrated IC₅₀ values < 100 nM against KDM4A, while direct N‑phenyl or N‑benzyl replacements yielded IC₅₀ values > 1,000 nM in the same TR‑FRET assay format [1].

bioisostere histone demethylase KDM inhibitor

Hydrogen‑Bond Acceptor Count of 4 Positions CAS 923200‑01‑5 Favorably Between 3‑Substituted Benzyl and 5‑Substituted Heteroaryl Pyridinones

CAS 923200‑01‑5 possesses exactly 4 hydrogen‑bond acceptors (triazole N‑2, triazole N‑4, pyridinone carbonyl O, and pyridinone O), yielding a HBA/HBD ratio of 4:0 . The closest N‑(pyridin‑2‑yl) comparator (e.g., 3‑(2,6‑dichlorobenzyl)-2‑methyl‑1‑(pyridin‑2‑yl)-4(1H)‑pyridinone) bears 5 HBA due to the additional pyridine nitrogen, exceeding the preferred HBA ≤ 4 threshold for CNS drug‑likeness [1]. Conversely, N‑phenyl analogs (e.g., 3‑(2,6‑dichlorobenzyl)-2‑methyl‑1‑phenyl‑4(1H)‑pyridinone) provide only 3 HBA, which may reduce aqueous solubility below the 50 µM threshold commonly required for biochemical assay compatibility [2].

hydrogen‑bond acceptor Lipinski rule drug‑likeness

Triazole‑Pyridinone Scaffold Validated in KDM2A Inhibition (pIC₅₀ 7.2); N‑Alkyl Analogs Show > 10‑Fold Potency Loss

A closely related triazolopyridine series was optimized to yield a potent KDM2A (FBXL11) inhibitor with pIC₅₀ = 7.2 (IC₅₀ ≈ 63 nM) and > 30‑fold selectivity over KDM4 and KDM6 subfamily members [1]. The key pharmacophore is the triazole‑pyridine core, in which the triazole engages the active‑site metal through N‑coordination. Replacement of the triazole with N‑alkyl substituents (ethyl, cyclopropylmethyl) in the same scaffold resulted in KDM2A IC₅₀ values > 2,000 nM, representing a > 30‑fold potency decrease [2]. CAS 923200‑01‑5 retains the critical triazole‑pyridinone core and the 2,6‑dichlorobenzyl hydrophobic anchor, making it a direct entry point for KDM‑targeted medicinal chemistry campaigns without the potency liability of N‑alkyl counterparts.

KDM2A histone demethylase triazolopyridine

Rotatable Bond Count of 3 Minimizes Conformational Entropy Penalty Relative to 4‑Substituted Benzyl Ethers

CAS 923200‑01‑5 has a calculated rotatable bond count of 3 (the 2,6‑dichlorobenzyl methylene bridge plus the 2‑methyl group plus the triazole‑pyridinone N–N bond) . Analogs in which the 2,6‑dichlorobenzyl group is replaced by a 2,6‑dichlorobenzyloxy linker (e.g., 3‑(2,6‑dichlorobenzyloxy)-2‑methyl‑1‑(4H‑1,2,4‑triazol‑4‑yl)-4(1H)‑pyridinone) introduce an additional rotatable bond (total = 4), incurring an estimated ΔG penalty of ≈ 1.5 kJ mol⁻¹ per additional rotor based on the Page–Jencks entropy‑enthalpy compensation model [1]. This entropy penalty can reduce ligand efficiency by ~0.15 pIC₅₀ units per added rotor in fragment‑based drug design contexts.

rotatable bonds conformational entropy ligand efficiency

2,6‑Dichlorobenzyl Substituent Provides Orthogonal π‑Stacking Geometry Unavailable to 2,4‑Dichloro or 3,4‑Dichloro Regioisomers

The 2,6‑dichloro substitution pattern of the benzyl group in CAS 923200‑01‑5 forces both chlorine atoms to adopt a coplanar orientation relative to the aromatic ring, enabling unique Type‑II halogen bonding to backbone carbonyl oxygens in protein binding sites [1]. In contrast, 2,4‑dichlorobenzyl and 3,4‑dichlorobenzyl regioisomers position one chlorine ortho and one meta/para, disrupting the symmetrical halogen‑bond geometry and reducing binding enthalpy by 2–4 kJ mol⁻¹ as measured by ITC for structurally analogous halogen‑bearing fragments [2]. This geometry is critical for achieving sub‑micromolar affinity in halogen‑bond‑driven protein‑ligand interactions.

ortho‑chloro effect π‑stacking regioisomer selectivity

Recommended Research Applications for CAS 923200‑01‑5 Based on Structural Differentiation Evidence


Epigenetic Probe Development Targeting JmjC‑Domain Histone Demethylases

The triazole‑pyridinone core has been validated as a KDM2A inhibitor scaffold with pIC₅₀ 7.2, and CAS 923200‑01‑5 retains the essential N‑triazole pharmacophore [1]. Its 2,6‑dichlorobenzyl group provides a hydrophobic anchor compatible with the KDM2A active‑site pocket, making it a suitable starting point for SAR expansion toward isoform‑selective KDM probes. The compound’s 4 HBA acceptors and 3 rotatable bonds predict favorable ligand efficiency indices for fragment‑to‑lead optimization.

Halogen‑Bond‑Based Crystallography and Biophysical Fragment Screening

The symmetrical 2,6‑dichloro substitution pattern enables robust Type‑II halogen bonding to backbone carbonyls, a feature that enhances electron density definition in X‑ray crystallography [2]. CAS 923200‑01‑5 can serve as a halogen‑bond anchor fragment for co‑crystallization with bromodomains, kinases, or other targets where halogen bonding is structurally characterized.

Medicinal Chemistry Scaffold‑Hopping Comparator for N‑Alkyl Pyridinone Libraries

N‑alkyl pyridinone analogs suffer from absent metal‑coordination capacity and >10‑fold weaker KDM inhibition relative to triazole‑containing congeners [3]. CAS 923200‑01‑5 provides an established triazole‑bioisostere control compound for benchmarking new chemical series that replace the triazole ring with carboxylates, tetrazoles, or acyl sulfonamides.

Computational Docking and Pharmacophore Model Training Sets

The compound’s precise HBA geometry (triazole N‑2 and N‑4 lone pairs) and zero HBD count create a clean pharmacophoric map for training machine‑learning docking algorithms. Its 3‑rotatable‑bond architecture limits conformational sampling noise, improving pose prediction accuracy when evaluating virtual screening libraries.

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